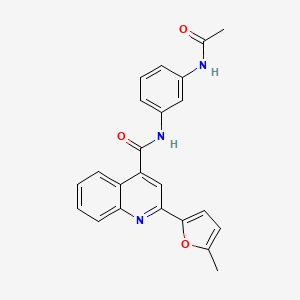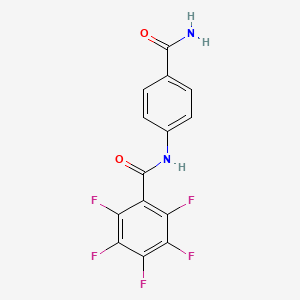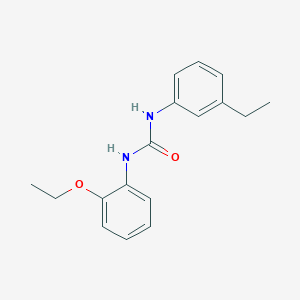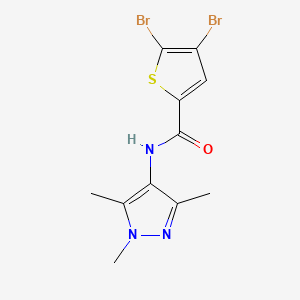
N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Acetylation: The acetamido group is introduced by acetylating the amino group on the phenyl ring using acetic anhydride in the presence of a base.
Final Coupling: The final step involves coupling the furan-substituted quinoline with the acetamidophenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Antimicrobial Activity: Studies have shown that quinoline derivatives exhibit significant antimicrobial properties.
Anticancer Research: The compound may be investigated for its potential to inhibit cancer cell growth.
Medicine
Drug Development: Potential use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
Industry
Dye Manufacturing: Quinoline derivatives are used in the synthesis of dyes and pigments.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance binding affinity to certain proteins, while the acetamido group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-2-phenylquinoline-4-carboxamide
- N-(3-acetamidophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Uniqueness
N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties compared to other heterocycles like thiophene or phenyl groups. This uniqueness can influence its biological activity and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-14-10-11-22(29-14)21-13-19(18-8-3-4-9-20(18)26-21)23(28)25-17-7-5-6-16(12-17)24-15(2)27/h3-13H,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
KRNDHXBSWCLGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10971791.png)


![3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971802.png)

![4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B10971808.png)

![3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10971812.png)
![2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971816.png)
![5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-sulfonamide](/img/structure/B10971821.png)


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide](/img/structure/B10971864.png)
